2-(2-Aminoethyl)-6-(3-chlorophenyl)-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
2-(2-aminoethyl)-6-(3-chlorophenyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-10-3-1-2-9(8-10)11-4-5-12(17)16(15-11)7-6-14/h1-5,8H,6-7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRJCQBNYBXKJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN(C(=O)C=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-Aminoethyl)-6-(3-chlorophenyl)-2,3-dihydropyridazin-3-one is a synthetic compound belonging to the class of dihydropyridazinones. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The following sections will delve into its biological activities, mechanisms of action, and relevant case studies.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related pyridazinone derivatives can inhibit the growth of various bacterial strains. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways crucial for bacterial survival.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. For example, derivatives of dihydropyridazinones have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism includes induction of apoptosis and inhibition of cell proliferation through modulation of critical signaling pathways such as MAPK and PI3K/Akt.
Data Table: Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Modulation of enzyme activity |
The biological activity of this compound can be attributed to its structural features. The aminoethyl group is believed to enhance interaction with biological targets, while the chlorophenyl moiety may contribute to hydrophobic interactions with cellular membranes.
Enzyme Interaction
Studies have indicated that this compound may act as an inhibitor for certain enzymes involved in cellular signaling pathways. For example, phosphodiesterase (PDE) inhibitors are known to increase intracellular cAMP levels, which can lead to enhanced cellular responses in immune cells.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of pyridazinone derivatives demonstrated that modifications at the 6-position significantly enhanced antibacterial activity against Gram-positive bacteria. The study suggested that the presence of halogen substituents plays a critical role in increasing potency.
- Anticancer Studies : In vitro assays showed that this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating its potential as an anticancer agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Aromatic Rings
2-(2-Aminoethyl)-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one (CAS 901886-37-1)
- Structural Difference : The 4-methoxyphenyl substituent replaces the 3-chlorophenyl group.
- In contrast, the chloro substituent is electron-withdrawing, enhancing stability and directing electrophilic substitution .
- Pharmacological Relevance : Methoxy-substituted analogs are often explored for improved metabolic stability compared to halogenated derivatives.
6-(3-Aminophenyl)pyridazin-3(2H)-one (CAS 2138018-74-1)
Heteroaromatic vs. Phenyl Substituents
2-(2-Aminoethyl)-6-(2,5-dimethyl-furan-3-yl)-2H-pyridazin-3-one hydrochloride (CAS 1361115-58-3)
- Structural Difference : A dimethylfuran group replaces the chlorophenyl ring.
- Impact : The furan’s oxygen atom can participate in hydrogen bonding, while its planar structure may improve stacking interactions. However, the reduced hydrophobicity compared to chlorophenyl could decrease membrane permeability .
- Pharmacokinetics : The hydrochloride salt form suggests enhanced aqueous solubility, a critical factor for oral bioavailability.
Side Chain Modifications
6-[2-(1-Azepanyl)-2-oxoethoxy]-2-phenylpyridazin-3-one (CAS 478079-23-1)
- Structural Difference: A bulky azepanyl-oxoethoxy group replaces the aminoethyl chain.
- Impact : The larger substituent may hinder binding to sterically restricted active sites but could improve metabolic stability by shielding the core from enzymatic degradation .
6-(2,3-Dimethylphenoxy)-2-(2-hydroxyethyl)pyridazin-3-one
- Structural Difference: Hydroxyethyl instead of aminoethyl at position 2.
Physical and Crystallographic Properties
- Crystal Structure Insights: Related dihydropyridazinones exhibit near-planar geometries, with hydrogen bonds (e.g., N–H···O) stabilizing the crystal lattice. The 3-chlorophenyl group in the target compound may introduce steric hindrance, slightly distorting planarity compared to benzimidazole-substituted analogs .
- Thermodynamic Stability : Chlorine’s electronegativity likely enhances intermolecular dipole interactions, increasing melting points relative to methoxy or furan-substituted derivatives.
Pharmacological and Metabolic Considerations
- Metabolic Pathways: Dihydropyridazinones are associated with modulation of cationic metabolites (e.g., SM and PC lipids), suggesting roles in lipid metabolism or signal transduction .
- Target Selectivity: The aminoethyl side chain may confer selectivity for aminergic receptors (e.g., serotonin or dopamine receptors), whereas furan or azepanyl analogs might target enzymes like phosphodiesterases.
Comparative Data Table
| Compound Name | Substituent (Position 6) | Side Chain (Position 2) | Molecular Weight | Notable Properties |
|---|---|---|---|---|
| Target Compound | 3-Chlorophenyl | 2-Aminoethyl | ~279.7 (calc.) | High lipophilicity, potential CNS activity |
| 2-(2-Aminoethyl)-6-(4-methoxyphenyl)-... | 4-Methoxyphenyl | 2-Aminoethyl | ~275.3 (calc.) | Improved metabolic stability |
| 6-(3-Aminophenyl)pyridazin-3(2H)-one | 3-Aminophenyl | None | ~203.2 (calc.) | Enhanced hydrogen bonding |
| 6-(2,5-Dimethyl-furan-3-yl)-... | 2,5-Dimethylfuran | 2-Aminoethyl | ~296.7 (calc.) | Moderate solubility (HCl salt) |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(2-Aminoethyl)-6-(3-chlorophenyl)-2,3-dihydropyridazin-3-one generally follows a sequence involving:
- Construction of the dihydropyridazinone core,
- Introduction of the 6-(3-chlorophenyl) substituent,
- Functionalization at the 2-position with a 2-aminoethyl side chain.
This approach leverages known intermediates such as 6-(aryl)-4,5-dihydropyridazin-3(2H)-ones and involves nucleophilic substitution, condensation, and reduction reactions.
Preparation of the 6-(3-chlorophenyl)-2,3-dihydropyridazin-3-one Core
The 6-(3-chlorophenyl) substitution is introduced typically via arylation of the pyridazinone ring. According to patent EP3661917B1, 4,5-dihydropyridazin-3(2H)-one derivatives bearing halogenated phenyl groups at the 6-position can be synthesized starting from appropriately substituted hydrazines and β-ketoesters or related precursors, followed by ring closure and substitution reactions.
A representative method involves:
- Synthesizing 6-(3-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one via condensation of hydrazine derivatives with 3-chlorophenyl-substituted β-ketoesters.
- Bromination or chlorination steps may be applied to activate positions on the pyridazinone ring for further substitution.
Introduction of the 2-(2-Aminoethyl) Side Chain
The 2-position functionalization with a 2-aminoethyl group is typically achieved by nucleophilic substitution or reductive amination on a suitable intermediate bearing a leaving group or carbonyl function at the 2-position.
Key methods include:
- Alkylation of the 2-position : Using haloethylamines or protected aminoethyl halides to alkylate the pyridazinone nitrogen or carbon atom at position 2.
- Mannich-type reactions : Condensation of the pyridazinone with formaldehyde and ammonia or amines to introduce aminoalkyl side chains, as reported in synthetic schemes for related pyridazinones.
- Reduction of esters or amides : Starting from 2-substituted esters or amides, reduction with sodium borohydride or similar reagents to yield aminoethyl derivatives.
Representative Synthetic Scheme (Adapted from Literature)
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate Description |
|---|---|---|---|
| 1 | Condensation | Hydrazine + 3-chlorophenyl β-ketoester, reflux | 6-(3-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one core |
| 2 | Halogenation (optional) | Bromine or chlorinating agent in acetic acid | Halogenated dihydropyridazinone intermediate |
| 3 | Alkylation | 2-bromoethylamine or protected aminoethyl halide, base | 2-(2-aminoethyl)-6-(3-chlorophenyl)-dihydropyridazinone |
| 4 | Deprotection/Reduction | Sodium borohydride or hydrazine hydrate | Final aminoethyl substituted product |
This sequence is consistent with synthetic approaches reported in medicinal chemistry studies and patent disclosures.
Detailed Research Findings and Notes
- Starting Materials : β-Keto acids or esters substituted with 3-chlorophenyl groups are common starting points for constructing the pyridazinone ring.
- Ring Closure : Formation of the dihydropyridazinone ring often involves hydrazine derivatives reacting with β-ketoesters under reflux conditions in solvents like toluene or acetic acid.
- Functional Group Transformations : The aminoethyl side chain introduction may proceed via nucleophilic substitution on halogenated intermediates or via Mannich reactions involving formaldehyde and ammonia.
- Yield and Purification : Typical yields for key intermediates range from moderate to high (50-85%), with purification achieved by crystallization or chromatographic methods.
- Reaction Conditions : Mild to moderate temperatures (room temperature to reflux) and solvents such as toluene, acetonitrile, or tetrahydrofuran are commonly used.
- Alternative Routes : Some studies report the use of coupling reactions with boronic acids and copper catalysts to introduce aryl groups, which may be adapted for chlorophenyl substituents.
Summary Table of Key Preparation Methods
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(2-Aminoethyl)-6-(3-chlorophenyl)-2,3-dihydropyridazin-3-one, and how can reaction conditions be optimized for higher yields?
- Methodological Answer :
- Step 1 : Cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones under reflux in ethanol (70–80°C, 6–8 hours) to form the pyridazinone core .
- Step 2 : Functionalization via nucleophilic substitution or reductive amination. For aminoethyl incorporation, use sodium borohydride (NaBH₄) in dimethylformamide (DMF) at 0–5°C to reduce intermediate Schiff bases .
- Optimization : Adjust stoichiometric ratios (1:1.2 hydrazine:ketone), solvent polarity (ethanol → DMF for polar intermediates), and temperature control to minimize side reactions. Purification via silica-gel column chromatography (hexane:ethyl acetate gradient) yields 60–70% purity .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for aromatic protons (δ 7.2–8.1 ppm, 3-chlorophenyl), dihydropyridazinone NH (δ 5.5–6.0 ppm), and aminoethyl protons (δ 2.8–3.2 ppm) .
- X-ray Crystallography : Resolve absolute configuration (e.g., orthorhombic system, space group Pbca, unit cell parameters a = 7.1378 Å, b = 12.0046 Å, c = 32.1450 Å) .
- IR Spectroscopy : Confirm carbonyl (C=O) stretch at 1680–1700 cm⁻¹ and NH bending at 1550–1600 cm⁻¹ .
Advanced Research Questions
Q. How can researchers elucidate the reaction mechanisms involved in the synthesis, particularly regarding regioselectivity and intermediate stability?
- Methodological Answer :
- Isotopic Labeling : Use ¹⁵N-labeled hydrazine to track nitrogen incorporation into the pyridazinone ring via LC-MS .
- DFT Calculations : Model transition states to predict regioselectivity in ketone-hydrazine cyclocondensation. Compare with experimental yields of regioisomers .
- Kinetic Studies : Monitor intermediate stability (e.g., Schiff bases) under varying pH and solvent conditions using UV-Vis spectroscopy .
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of derivatives to enhance biological efficacy?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace 3-chlorophenyl with nitrophenyl or fluorophenyl) and assess bioactivity .
- In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., IC₅₀ values via MTT assay) and enzyme inhibition (e.g., kinase assays) .
- Molecular Docking : Use AutoDock Vina to predict binding modes with targets like protein kinases (e.g., EGFR, VEGFR2) .
Q. How should contradictory data in biological activity assays be systematically addressed?
- Methodological Answer :
- Replicate Assays : Standardize cell lines (e.g., HepG2 vs. MCF-7), culture conditions, and compound purity (HPLC ≥95%) .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., logP vs. IC₅₀ correlations) .
- Advanced Analytics : Use LC-MS/MS to verify compound integrity in biological matrices and rule out degradation .
Methodological Notes
- Computational Modeling : For target prediction, combine molecular dynamics (MD) simulations (GROMACS) with pharmacophore mapping (MOE) to identify key interaction sites .
- Analytical Validation : HPLC method development should include validation per ICH guidelines (linearity R² ≥ 0.995, LOD ≤ 0.1 µg/mL) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
